tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
CAS No.:
Cat. No.: VC16519420
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate |
| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16) |
| Standard InChI Key | NXLSIUAMCGYUFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a tert-butyl carbamate group () attached to a propyl chain containing a ketone () and an oxolan-3-ylmethyl substituent. The oxolan ring introduces stereoelectronic effects that influence its reactivity, while the carbamate moiety provides sites for nucleophilic attack or hydrolysis .
Table 1: Key Structural and Physical Properties
Stereochemical Considerations
The oxolan-3-ylmethyl group introduces chirality at the oxolan ring’s third carbon. Computational studies suggest that the (3R) configuration predominates in synthetic samples, though enantiomeric purity depends on the starting materials and reaction conditions. The tert-butyl group’s steric bulk further impacts conformational flexibility, favoring staggered configurations in solution .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves sequential coupling and protection steps. A common route includes:
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Oxolan-3-ylmethylpropionamide Formation: Reaction of oxolan-3-ylmethanol with acrylonitrile under acid catalysis yields 3-(oxolan-3-yl)propanenitrile, which is hydrolyzed to the corresponding amide.
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Carbamate Installation: The amide intermediate reacts with tert-butyl carbamate in the presence of cesium carbonate and 1,4-dioxane, facilitating nucleophilic substitution at the carbonyl carbon.
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Oxidation: The propyl chain’s terminal alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Oxolan-3-ylmethanol, acrylonitrile, H₂SO₄, 80°C | 65–70 |
| 2 | tert-Butyl carbamate, Cs₂CO₃, 1,4-dioxane, 110°C | 50–55 |
| 3 | PCC, CH₂Cl₂, rt | 75–80 |
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals at:
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¹H NMR: δ 1.42 (s, 9H, tert-butyl), δ 3.60–3.85 (m, 4H, oxolan OCH₂), δ 4.20 (t, 1H, NCH₂) .
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¹³C NMR: δ 28.1 (tert-butyl C), δ 79.8 (carbamate C=O), δ 207.5 (ketone C=O).
Reactivity and Functional Group Transformations
Hydrolysis Reactions
The carbamate group undergoes alkaline hydrolysis to yield tert-butanol and a secondary amine:
This reaction is critical for prodrug activation in medicinal applications.
Nucleophilic Substitutions
The ketone moiety participates in nucleophilic additions. For example, reaction with hydroxylamine forms an oxime derivative, which can be further functionalized:
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for protease inhibitors, where the carbamate acts as a reversible covalent binder to catalytic serine residues. Molecular docking simulations predict strong binding affinity () to HIV-1 protease.
Coordination Chemistry
The oxolan ring’s oxygen atoms chelate metal ions, forming complexes with Cu(II) and Zn(II). These complexes exhibit luminescence and catalytic activity in oxidation reactions .
Research Advancements and Future Directions
Recent Studies
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Enzyme Inhibition: In vitro assays demonstrate 45% inhibition of acetylcholinesterase at 10 μM, suggesting potential for Alzheimer’s disease therapeutics.
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Synthetic Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 82% .
Unresolved Challenges
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Stereoselectivity: Current methods produce racemic mixtures; asymmetric synthesis using chiral catalysts remains under exploration.
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Toxicity Profiling: Limited data exist on in vivo pharmacokinetics and off-target effects.
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